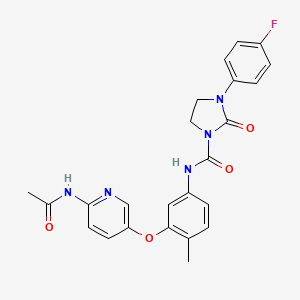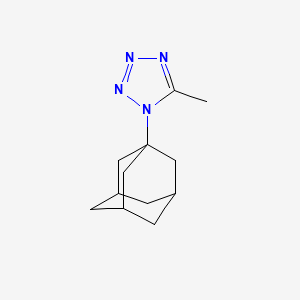
1-(1-Adamantyl)-5-methyl-1H-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-5-methyl-1H-tetraazole is a compound that features an adamantane moiety attached to a tetraazole ring. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the molecule. The tetraazole ring, a five-membered ring containing four nitrogen atoms, is known for its high nitrogen content and potential energetic properties. This combination of adamantane and tetraazole makes this compound an interesting compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-5-methyl-1H-tetraazole typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane moiety can be functionalized to introduce a reactive group, such as a halide or a hydroxyl group. This can be achieved through reactions like halogenation or oxidation.
Introduction of the Tetraazole Ring: The functionalized adamantane intermediate is then reacted with a suitable azide source under conditions that promote the formation of the tetraazole ring. Common reagents for this step include sodium azide and a suitable catalyst.
Methylation: The final step involves the methylation of the tetraazole ring to introduce the methyl group at the 5-position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Adamantyl)-5-methyl-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The tetraazole ring can be reduced under suitable conditions to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products like 1-adamantyl-5-methyl-1H-tetraazole-2-ol or 1-adamantyl-5-methyl-1H-tetraazole-2-one.
Reduction: Products like 1-adamantyl-5-methyl-1H-tetraazole-2-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-5-methyl-1H-tetraazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential bioactivity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: Due to its stability and potential bioactivity, the compound can be investigated for therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound’s stability and energetic properties make it suitable for applications in materials science, such as the development of high-energy materials or polymers.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-5-methyl-1H-tetraazole would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially improving its bioavailability. The tetraazole ring, with its high nitrogen content, may participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Adamantyl)-1H-tetraazole: Lacks the methyl group at the 5-position, which may affect its reactivity and bioactivity.
1-(1-Adamantyl)-5-phenyl-1H-tetraazole: Contains a phenyl group instead of a methyl group, which can significantly alter its chemical and physical properties.
1-(1-Adamantyl)-5-ethyl-1H-tetraazole: Contains an ethyl group instead of a methyl group, which may influence its reactivity and interactions.
Uniqueness
1-(1-Adamantyl)-5-methyl-1H-tetraazole is unique due to the presence of both the adamantane moiety and the methyl-substituted tetraazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, rigidity, and potential bioactivity. The methyl group at the 5-position of the tetraazole ring can influence the compound’s reactivity and interactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
24886-62-2 |
|---|---|
Fórmula molecular |
C12H18N4 |
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-5-methyltetrazole |
InChI |
InChI=1S/C12H18N4/c1-8-13-14-15-16(8)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 |
Clave InChI |
UQVSTUMZYIFLBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)



![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)
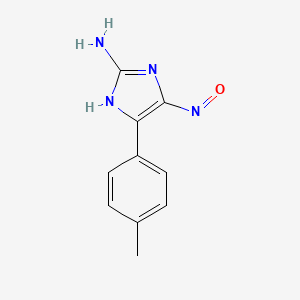
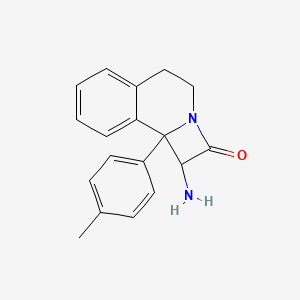
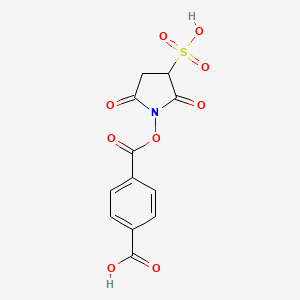
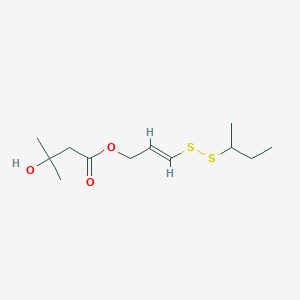
![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)
